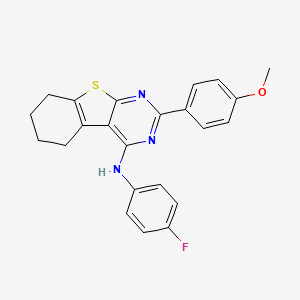
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a complex chemical compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is a derivative of SN38, which is a potent topoisomerase I inhibitor and an active metabolite of irinotecan. SN38 is known for its strong anti-tumor activity, but its clinical application is limited due to its poor solubility and stability. The modification of SN38 into this compound aims to enhance its solubility, stability, and targeted delivery to tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves multiple steps, starting with the preparation of SN38. The key steps include:
SN38 Synthesis: SN38 is synthesized from camptothecin through a series of chemical reactions, including esterification and hydrolysis.
Conjugation with PAB-Lys(MMT): SN38 is then conjugated with para-aminobenzoic acid (PAB) and lysine (Lys) protected with methoxytrityl (MMT) group. This step involves the formation of an amide bond between SN38 and PAB-Lys(MMT).
Oxydiacetamide Linkage: The conjugate is further linked with oxydiacetamide, which serves as a spacer to enhance the flexibility and solubility of the compound.
PEGylation: Finally, the compound is PEGylated with polyethylene glycol (PEG8) to improve its solubility and stability. The PEGylation process involves the reaction of the oxydiacetamide-linked conjugate with PEG8-N3 under specific conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and reaction time to maximize yield and purity.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxydiacetamide linkage.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the PEG8-N3 moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex chemical reactions and mechanisms.
Biology: Employed in cell biology research to study its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeted drug delivery systems. The compound has shown promise in preclinical studies for its ability to selectively target tumor cells and enhance the efficacy of chemotherapy.
Industry: Utilized in the development of advanced drug delivery systems and nanomedicine.
Mechanism of Action
The mechanism of action of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves several key steps:
Cellular Uptake: The PEGylation enhances the solubility and stability of the compound, facilitating its uptake by tumor cells.
Release of SN38: Once inside the tumor cells, the compound undergoes enzymatic cleavage to release the active SN38.
Inhibition of Topoisomerase I: SN38 inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and ultimately induces apoptosis in tumor cells.
Comparison with Similar Compounds
Similar Compounds
Irinotecan: A prodrug of SN38, used in chemotherapy.
Topotecan: Another topoisomerase I inhibitor with similar anti-tumor activity.
Camptothecin: The parent compound from which SN38 is derived.
Uniqueness
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is unique due to its enhanced solubility, stability, and targeted delivery properties. The PEGylation and specific linkages in the compound improve its pharmacokinetic profile and reduce side effects compared to similar compounds.
Properties
Molecular Formula |
C78H95N9O20 |
|---|---|
Molecular Weight |
1478.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1 |
InChI Key |
CNYMUXFAKRSPCQ-BWZHNGFGSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)

![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)


![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)
